molecular formula C9H13BrN2 B8324412 2-(3-Aminopropyl)-5-bromo-3-methylpyridine

2-(3-Aminopropyl)-5-bromo-3-methylpyridine

Cat. No. B8324412
M. Wt: 229.12 g/mol
InChI Key: PMIPSDZHUFBCHB-UHFFFAOYSA-N
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Patent
US04764519

Procedure details

5-Amino-2-(3-aminopropyl)-3-methylpyridine (8.05 g) in hydrobromic acid (48%, 75 ml) and water (8 ml) wasreacted with cuprous bromide (8.73 g) and copper bronze (0.29 g). A solution of sodium nitrite (5.1 g) in water (8 ml) was added at 5°-8° C. over 40 minutes, the reaction mixture was allowed to stir at 5°-8° C. for one hour and then stirred at room temperature for 3 hours. The cooled reaction mixture was then basified with ammonium hydroxide (70 ml), which was then extracted with chloroform 3×150 ml. The chloroform extracts were then washed with fresh ammonium hydroxide and water (70 ml of each) till no more blue colour was visible in the aqueous layer. Chloroform extracts were dried over magnesium sulphate, filtered and concentrated to dryness to give the title compound (8.2 g) as an amber oil.
Quantity
8.05 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
8.73 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six
Name
copper bronze
Quantity
0.29 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH3:12])[C:5]([CH2:8][CH2:9][CH2:10][NH2:11])=[N:6][CH:7]=1.N([O-])=O.[Na+].[OH-].[NH4+].[BrH:19]>O.[Cu]>[NH2:11][CH2:10][CH2:9][CH2:8][C:5]1[C:4]([CH3:12])=[CH:3][C:2]([Br:19])=[CH:7][N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.05 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)CCCN)C
Step Two
Name
cuprous bromide
Quantity
8.73 g
Type
reactant
Smiles
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
Br
Step Six
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Seven
Name
copper bronze
Quantity
0.29 g
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
to stir at 5°-8° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was then extracted with chloroform 3×150 ml
WASH
Type
WASH
Details
The chloroform extracts were then washed with fresh ammonium hydroxide and water (70 ml of each) till no more blue colour
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Chloroform extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCCC1=NC=C(C=C1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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